Ast-487

Description

Structure

3D Structure

Properties

IUPAC Name |

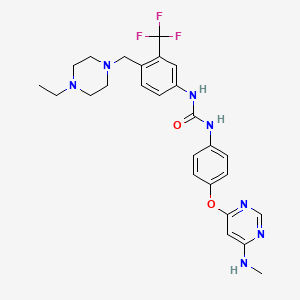

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Attack of AST-487 in FLT3-Mutated Acute Myeloid Leukemia: A Technical Guide

For Immediate Release to the Scientific Community

Philadelphia, PA – January 2, 2026 – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the strategic inhibition of key survival pathways is paramount. This technical guide delineates the mechanism of action of AST-487, a potent and selective small molecule inhibitor, in the context of AML harboring FMS-like tyrosine kinase 3 (FLT3) mutations. As a multi-kinase inhibitor with significant activity against both FLT3 and Janus kinase 2 (JAK2), this compound presents a compelling dual-pronged therapeutic strategy. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies to validate its mechanism of action.

The Therapeutic Imperative in FLT3-Mutated AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene, which are associated with a more aggressive disease course and a poorer prognosis[1][2][3][4]. These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the FLT3 receptor tyrosine kinase[2][4]. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through the activation of downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 cascades[5][6]. The critical role of FLT3 in AML pathogenesis has established it as a key therapeutic target[7][8].

This compound: A Multi-Kinase Inhibitor Targeting Key AML Dependencies

This compound, also known as NVP-AST487, is a potent, ATP-competitive inhibitor of FLT3 kinase[9]. Its mechanism of action is centered on the direct inhibition of both wild-type and mutated FLT3, thereby blocking the autophosphorylation and subsequent activation of downstream oncogenic signaling. Beyond its profound effects on FLT3, this compound exhibits inhibitory activity against a panel of other kinases, including JAK2, a critical mediator of cytokine signaling and hematopoietic cell proliferation that is also implicated in AML pathogenesis[10][11][12][13].

Direct Inhibition of Constitutively Active FLT3

The primary mechanism of action of this compound in FLT3-mutated AML is the direct inhibition of the constitutively active FLT3 receptor. In preclinical studies, this compound has demonstrated potent inhibition of FLT3 kinase activity with a Ki of 0.12 μM[7]. This inhibition prevents the autophosphorylation of the FLT3 receptor, a critical step in the propagation of its oncogenic signal[1].

Interruption of Downstream Pro-Survival Signaling

By inhibiting FLT3 autophosphorylation, this compound effectively blocks the activation of its downstream signaling effectors. A key pathway implicated in FLT3-ITD-driven leukemogenesis is the JAK/STAT pathway, with STAT5 being a critical downstream mediator[14][15][16]. Treatment of FLT3-ITD expressing cells with this compound leads to a marked reduction in the phosphorylation of STAT5[1]. This disruption of the FLT3-STAT5 axis is a central component of this compound's anti-leukemic activity. While direct evidence for this compound's impact on the RAS/MAPK and PI3K/AKT pathways is less explicitly detailed in available literature, the inhibition of the primary upstream driver, FLT3, logically implies a downstream dampening of these pathways as well.

The Role of JAK2 Inhibition

This compound's inhibitory profile extends to JAK2, a kinase frequently dysregulated in myeloid malignancies[10][11][17]. While FLT3-ITD is the primary driver in this AML subtype, the JAK/STAT pathway can be activated by various cytokines present in the bone marrow microenvironment, contributing to leukemic cell survival and proliferation[18]. Furthermore, JAK2 signaling can be a mechanism of resistance to FLT3 inhibitors[11]. Therefore, the dual inhibition of both FLT3 and JAK2 by this compound may offer a more comprehensive and durable response by targeting both the intrinsic driver mutation and potential resistance pathways. The structurally related compound, lestaurtinib (CEP-701), a known FLT3 and JAK2 inhibitor, has been shown to suppress JAK2/STAT5 signaling, providing a strong rationale for the therapeutic benefit of dual inhibition in myeloid malignancies[2][19][20].

Cellular Consequences of this compound Treatment in AML

The inhibition of these critical signaling pathways by this compound translates into potent anti-leukemic effects at the cellular level.

Inhibition of Proliferation

Treatment of FLT3-ITD-positive AML cells with this compound results in a potent inhibition of cellular proliferation, with IC50 values in the low nanomolar range[1][7]. This cytostatic effect is a direct consequence of the blockade of the pro-proliferative signals emanating from the constitutively active FLT3 receptor.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in FLT3-mutated AML cells[1]. This is a critical feature for an effective anti-cancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis is coupled with an arrest of the cell cycle, preventing the cells from progressing through the phases of division[1].

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Target Kinase | Inhibition Metric | Value | Reference |

| FLT3 | Ki | 0.12 µM | [7] |

| FLT3 | IC50 | < 0.005 µM | [7] |

| RET | IC50 | < 1 µM | [7] |

| KDR | IC50 | < 1 µM | [7] |

| c-KIT | IC50 | < 1 µM | [7] |

| c-ABL | IC50 | < 1 µM | [7] |

| JAK2 | IC50 | 1 nM (Lestaurtinib) | [2][19] |

Experimental Protocols for Mechanistic Validation

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action in AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13).

Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream effectors.

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed MV4-11 cells at a density of 1 x 10^6 cells/mL and allow them to acclimate.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed MV4-11 cells and treat with this compound as described in the Western Blot protocol for a longer duration (e.g., 24, 48 hours).

-

Harvest cells, including any floating cells from the supernatant.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

AML cell line (e.g., MV4-11)

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Signaling Pathway Diagram

Conclusion and Future Directions

This compound represents a promising therapeutic agent for FLT3-mutated AML due to its dual inhibition of FLT3 and JAK2. Its ability to potently inhibit proliferation and induce apoptosis in leukemic cells underscores its potential as a valuable component of AML treatment regimens. Further investigation into the synergistic effects of this compound with other targeted agents or conventional chemotherapy is warranted to optimize its clinical utility and overcome potential resistance mechanisms. The experimental frameworks provided herein offer a robust starting point for the continued elucidation of its comprehensive mechanism of action.

References

- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rational polypharmacological targeting of FLT3, JAK2, ABL, and ERK1 suppresses the adaptive resistance to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 and JAK2 Mutations in Acute Myeloid Leukemia Promote Interchromosomal Homologous Recombination and the Potential for Copy Neutral Loss of Heterozygosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [dspace.allegheny.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

The Multi-Kinase Inhibitor AST-487: A Technical Guide to Targets, Binding Affinity, and Mechanism of Action

Introduction: The Therapeutic Potential of a Precision Inhibitor

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms for a multitude of malignancies. AST-487, a potent N,N'-diphenyl urea compound, has emerged as a critical agent in oncological research, demonstrating significant inhibitory activity against a specific constellation of receptor tyrosine kinases (RTKs) that are fundamental drivers of tumor progression and therapeutic resistance. This technical guide provides an in-depth exploration of this compound, detailing its primary molecular targets, binding affinities, and the downstream signaling sequelae of its inhibitory action. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings and provides validated protocols to empower further investigation into this promising therapeutic candidate.

Molecular Targets and Binding Affinity of this compound

This compound exhibits a distinct polypharmacology, potently inhibiting several key kinases implicated in cancer pathogenesis. Its primary targets include the Rearranged during transfection (RET) proto-oncogene and Fms-like tyrosine kinase 3 (FLT3), both of which are frequently mutated or overexpressed in various cancers.[1][2][3] Additionally, this compound demonstrates significant activity against Vascular Endothelial Growth Factor Receptor 2 (KDR), c-Kit, and c-Abl.[1][4] More recent studies have also identified Homeodomain-interacting protein kinase 3 (HIPK3) and Citron Rho-interacting kinase (CIT) as targets. The binding affinity of this compound to its target kinases has been characterized using various in vitro assays, with reported values for IC50, Ki, and Kd providing a quantitative measure of its potency.

| Target Kinase | Binding Affinity (IC50) | Binding Affinity (Ki) | Binding Affinity (Kd) |

| RET | 880 nM[1] | - | - |

| FLT3 | 520 nM[1] | 120 nM[1][4] | - |

| KDR (VEGFR2) | 170 nM[1] | - | - |

| c-Kit | 500 nM[1] | - | - |

| c-Abl | 20 nM[1] | - | - |

| FLT3 (mutant) | ED50 < 5 nM (cellular) | - | - |

| CIT | - | - | 50 nM |

| HIPK3 | - | - | - |

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are key parameters for quantifying inhibitor potency. Lower values indicate higher potency. Cellular potency (ED50) can differ from biochemical potency due to factors like cell permeability and off-target effects.

Mechanism of Action: Disrupting Oncogenic Signaling Cascades

This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of its target kinases.[5] This occupation of the active site prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the kinase. The inhibition of these upstream kinases leads to a cascade of downstream effects, ultimately disrupting critical cellular processes that drive cancer cell proliferation, survival, and migration.

Inhibition of the RET Signaling Pathway

The RET proto-oncogene plays a crucial role in the development and maintenance of the nervous and renal systems. However, activating mutations and chromosomal rearrangements involving RET are oncogenic drivers in several cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. Ligand-independent activation of mutant RET leads to the constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth and survival.[6][7] this compound effectively inhibits RET autophosphorylation, thereby abrogating these downstream signals.[1][2] Recent evidence also suggests that this compound can suppress the expression of human Telomerase Reverse Transcriptase (hTERT) through its inhibition of the RET kinase pathway, providing another layer to its anti-cancer activity.[8][9][10]

Inhibition of the FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are one of the most common molecular abnormalities in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to ligand-independent, constitutive activation of the FLT3 kinase, which in turn activates downstream signaling pathways, most notably the STAT5, RAS/MAPK, and PI3K/AKT pathways.[11] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts. This compound potently inhibits both wild-type and mutant FLT3, including those with ITD mutations, leading to the inhibition of downstream effectors like STAT5.[12]

Experimental Protocols for Characterizing this compound

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the binding and cellular activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the IC50 of this compound against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5][12][13][14]

Materials:

-

Purified recombinant target kinase (e.g., RET, FLT3)

-

Kinase-specific substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Kinase Addition: Add 2.5 µL of the target kinase, diluted in kinase reaction buffer, to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution of the kinase substrate and ATP (at a concentration near the Km for the specific kinase) in kinase reaction buffer to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd) between an inhibitor and its target protein.[15][16][17][18]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant target kinase

-

This compound

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Regeneration solution (if necessary)

Procedure:

-

Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

-

Protein Immobilization: Covalently immobilize the target kinase onto the activated sensor chip surface via amine coupling. The protein should be diluted in a low ionic strength buffer with a pH below its isoelectric point. Block any remaining active sites with ethanolamine.

-

Analyte Preparation: Prepare a series of concentrations of this compound in the SPR running buffer.

-

Binding Analysis:

-

Association: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time.

-

Dissociation: After the association phase, switch back to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as the inhibitor dissociates from the kinase.

-

-

Regeneration: If the inhibitor does not fully dissociate, inject a pulse of a regeneration solution to remove any remaining bound compound.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AST 487 | FLT | c-RET | Bcr-Abl | c-Kit | VEGFR | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. carnabio.com [carnabio.com]

- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 18. giffordbioscience.com [giffordbioscience.com]

The Inhibition of FLT3-ITD by Ast-487: A Technical Guide for Researchers

Abstract

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a common driver of oncogenesis in Acute Myeloid Leukemia (AML), conferring a poor prognosis. The constitutive activation of the FLT3-ITD signaling cascade presents a critical therapeutic target. This technical guide provides an in-depth exploration of Ast-487 (sunitinib), a multi-targeted tyrosine kinase inhibitor, and its role in the potent and selective inhibition of FLT3-ITD. We will delve into the molecular mechanisms of FLT3-ITD-driven leukemogenesis, the biochemical and cellular effects of this compound, and provide detailed, field-proven protocols for the experimental validation of its inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply methodologies for the investigation of FLT3-ITD inhibitors.

The Molecular Landscape of FLT3-ITD in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, approximately 25-30%, the FLT3 gene harbors an internal tandem duplication (ITD) mutation in the juxtamembrane domain.[2] This mutation leads to a ligand-independent, constitutive activation of the receptor.[2]

The aberrant signaling from FLT3-ITD drives leukemogenesis through the continuous activation of downstream pro-proliferative and anti-apoptotic pathways.[3][4] Key signaling cascades activated by FLT3-ITD include:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[4] Its constitutive phosphorylation and activation promote the transcription of genes involved in cell cycle progression and survival.

-

RAS/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and is consistently activated by FLT3-ITD.[3]

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway plays a crucial role in cell survival, growth, and proliferation, and is a key downstream target of FLT3-ITD signaling.[5][6]

The constitutive nature of FLT3-ITD signaling renders it an attractive therapeutic target for the development of small molecule inhibitors.

This compound (Sunitinib): A Multi-Targeted Kinase Inhibitor with Potent Anti-FLT3-ITD Activity

This compound, also known as sunitinib, is an oral, small-molecule multi-targeted tyrosine kinase inhibitor.[7][8] It was initially developed as an anti-angiogenic agent, potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8] However, its kinase inhibition profile is broader, encompassing other receptor tyrosine kinases, including c-KIT, RET, and critically for AML, FLT3.[7][9]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of FLT3.[7] This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The Ki for FLT3 inhibition by this compound has been determined to be 0.12 μM.[7][9]

Experimental Validation of this compound-Mediated FLT3-ITD Inhibition

A robust preclinical evaluation of a targeted inhibitor like this compound requires a multi-faceted approach, combining biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay: Direct Measurement of FLT3 Inhibition

The initial assessment of a kinase inhibitor's potency is often performed using a cell-free biochemical assay. This allows for the direct measurement of the inhibitor's effect on the kinase's enzymatic activity without the complexities of a cellular environment.

Table 1: Kinase Inhibitory Profile of this compound (Sunitinib)

| Kinase Target | IC50 / Ki | Reference |

| FLT3 | Ki: 0.12 µM | [7][9] |

| c-KIT | IC50: < 1 µM | [9] |

| KDR (VEGFR2) | IC50: < 1 µM | [9] |

| RET | IC50: < 1 µM | [9] |

| c-ABL | IC50: < 1 µM | [9] |

Cellular Assays: Assessing the Impact on FLT3-ITD-Positive AML Cells

Cellular assays are crucial for validating the in-cell efficacy of an inhibitor and its downstream biological consequences.

Western blotting is a cornerstone technique to visualize the inhibition of FLT3-ITD autophosphorylation and the subsequent suppression of its downstream signaling pathways.

Detailed Protocol: Western Blot for Phospho-FLT3 and Phospho-STAT5 [10][11][12]

-

Cell Culture and Treatment:

-

Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To quantify the cytotoxic and cytostatic effects of this compound on FLT3-ITD positive cells, cell viability and proliferation assays are essential.

Table 2: Representative IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive Cell Lines

| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |

| Sunitinib | Ba/F3-ITD | FLT3-ITD | ~5 | [13] |

| Quizartinib | MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [13] |

| Gilteritinib | MV4-11 | FLT3-ITD | 0.92 | [13] |

| Midostaurin | MV4-11 | FLT3-ITD | ~10 | [13] |

Detailed Protocol: Cell Viability Assay (MTT or CellTiter-Glo) [14][15][16]

-

Cell Seeding:

-

Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models

To translate in vitro findings to a more complex biological system, in vivo studies using xenograft models are indispensable.

Protocol Outline: Subcutaneous FLT3-ITD AML Xenograft Model [17][18][19][20]

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG).

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 FLT3-ITD positive AML cells (e.g., MV4-11) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage.

-

Monitoring and Endpoint: Measure tumor volume and body weight regularly. The primary endpoint can be tumor growth inhibition or overall survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Mechanisms of Resistance to this compound in FLT3-ITD AML

The development of drug resistance is a significant challenge in targeted cancer therapy. Understanding the potential mechanisms of resistance to this compound is crucial for developing strategies to overcome it.

Primary Resistance:

-

FLT3 Ligand (FL) Levels: High levels of the FLT3 ligand can compete with the inhibitor, promoting the active conformation of the receptor and reducing the efficacy of this compound.[21]

-

Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect AML cells from the effects of FLT3 inhibitors through the secretion of growth factors or direct cell-cell contact.[22]

Acquired Resistance:

-

Secondary Mutations in the FLT3 Kinase Domain: The emergence of point mutations in the tyrosine kinase domain (TKD) of FLT3, such as the D835Y mutation, can alter the conformation of the ATP-binding pocket, reducing the binding affinity of type II inhibitors.[22] While sunitinib is a type I/II inhibitor, its efficacy can be affected by certain TKD mutations.[2] The "gatekeeper" mutation F691L confers broad resistance to many FLT3 inhibitors.[2]

-

Activation of Bypass Signaling Pathways: Upregulation of parallel survival pathways, such as the RAS/MAPK or PI3K/AKT pathways, can render the cells less dependent on FLT3 signaling and thus resistant to FLT3 inhibition.[23][24]

Clinical Perspective of Sunitinib (this compound) in FLT3-Mutated AML

Sunitinib (this compound) has been evaluated in clinical trials for patients with FLT3-mutated AML, both as a monotherapy and in combination with chemotherapy.

In a phase I/II study of sunitinib combined with intensive chemotherapy in elderly patients with activating FLT3 mutations, a complete remission rate of 59% was observed.[25][26] The median overall survival for patients at the determined optimal dose level was 1.6 years.[26] These findings suggest that while sunitinib has activity in this patient population, further investigation into optimal combination strategies and patient selection is warranted. It is important to note that at the time of this writing, more specific and potent second and third-generation FLT3 inhibitors have been developed and approved for the treatment of FLT3-mutated AML.[27][28]

Conclusion

This compound (sunitinib) is a potent multi-targeted tyrosine kinase inhibitor with significant activity against FLT3-ITD. This guide has provided a comprehensive overview of the scientific rationale for targeting FLT3-ITD in AML, detailed experimental protocols for evaluating the efficacy of this compound, and insights into the mechanisms of resistance and the clinical landscape. The methodologies described herein offer a robust framework for the preclinical investigation of FLT3 inhibitors, contributing to the ongoing efforts to develop more effective therapies for this challenging disease.

References

- 1. benchchem.com [benchchem.com]

- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. hemepathreview.com [hemepathreview.com]

- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]

- 7. selleckchem.com [selleckchem.com]

- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A phase I/II study of sunitinib and intensive chemotherapy in patients over 60 years of age with acute myeloid leukaemia and activating FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

The Kinase Selectivity Profile of Ast-487: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of Ast-487, a potent kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of kinase inhibition, the specific profile of this compound, and the methodologies for its characterization. Our focus is on providing not just data, but a deeper understanding of the experimental rationale and the implications of the inhibitor's selectivity for therapeutic development.

Introduction: The Significance of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]

The selectivity of a kinase inhibitor, its ability to inhibit a specific target kinase or a desired set of kinases with greater potency than other kinases, is a critical determinant of its therapeutic efficacy and safety profile.[4] A highly selective inhibitor can minimize off-target effects and associated toxicities, while a multi-targeted inhibitor might offer broader efficacy against complex diseases driven by multiple signaling pathways.[2][5] Therefore, a thorough characterization of a kinase inhibitor's selectivity profile is paramount in preclinical and clinical development.[6][7]

This compound (also known as NVP-AST487) is a potent, orally available small molecule inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[8][9][10] This guide will provide a detailed examination of its kinase selectivity profile, the methodologies used to determine it, and the implications for its therapeutic application.

The Kinase Selectivity Profile of this compound

This compound has been characterized as a multi-targeted kinase inhibitor with potent activity against several key oncogenic kinases. Its primary targets include the RET (Rearranged during Transfection) proto-oncogene, FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).

Primary Targets and In Vitro Potency

Biochemical assays have been instrumental in defining the inhibitory potency of this compound against a range of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) | Reference |

| c-Abl | 20 | [11] |

| KDR (VEGFR2) | 170 | [11] |

| c-Kit | 500 | [11] |

| Flt-3 | 520 | [11] |

| Flt-4 | 790 | [11] |

| RET | 880 | [9][11] |

This table summarizes the reported IC50 values of this compound against its key kinase targets. The data indicates potent inhibition of these kinases in the nanomolar range.

Cellular Activity and Phenotypic Effects

Beyond biochemical assays, the activity of this compound has been validated in cellular contexts. It potently inhibits the growth of human thyroid cancer cell lines that harbor activating mutations of RET.[8][9][11] Similarly, it demonstrates strong anti-proliferative effects in cells expressing mutant forms of FLT3, a key driver in acute myeloid leukemia (AML).[10][12] More recently, this compound has been shown to inhibit the expression of human Telomerase Reverse Transcriptase (hTERT) in bladder cancer cells through its action on the RET kinase pathway.[13][14][15] This highlights the diverse cellular consequences of its multi-targeted profile.

Methodologies for Determining Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity profile is achieved through a combination of biochemical and cellular assays.[6] These assays provide quantitative data on the inhibitor's potency against a large panel of kinases, offering a "fingerprint" of its activity across the kinome.[16]

Biochemical Kinase Assays: The Foundation of Selectivity Profiling

Biochemical assays directly measure the interaction of an inhibitor with purified kinase enzymes.[2] They can be broadly categorized into two types: activity assays and binding assays.[2]

-

Activity Assays: These assays quantify the catalytic activity of the kinase, i.e., the transfer of a phosphate group from ATP to a substrate. Inhibition is measured as a decrease in product formation.[2]

-

Binding Assays: These assays directly measure the binding of an inhibitor to the kinase, often by competing with a labeled ligand.[2]

A variety of technology platforms are available for high-throughput kinase profiling, including radiometric assays, and fluorescence- and luminescence-based assays.[1][2][17][18]

Caption: this compound inhibits the RET receptor tyrosine kinase, blocking downstream signaling.

The VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. I[19][20]ts ligand, VEGF-A, is often overexpressed by tumors. A[20]ctivation of VEGFR2 initiates downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, survival, and migration.

[19][20][21][22]VEGFR2 Signaling Pathway

Caption: this compound inhibits VEGFR2, a key regulator of angiogenesis.

Conclusion and Future Directions

The kinase selectivity profile of this compound reveals it to be a potent, multi-targeted inhibitor of key oncogenic drivers, including RET, VEGFR2, and mutant FLT3. This profile provides a strong rationale for its therapeutic potential in cancers driven by these kinases. A thorough understanding of its selectivity, achieved through rigorous biochemical and cellular profiling, is essential for guiding its clinical development, identifying patient populations most likely to benefit, and anticipating potential on- and off-target effects.

Future research should focus on expanding the kinase selectivity profile of this compound against a broader panel of the human kinome to further refine our understanding of its off-target activities. Additionally, exploring the synergistic effects of this compound in combination with other therapeutic agents could unveil novel treatment strategies for a wider range of cancers. The methodologies and principles outlined in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation kinase inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 20. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of AST-487 in Bladder Cancer Research: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Trajectory in Bladder Cancer Therapeutics

Bladder cancer remains a significant oncological challenge, with a high recurrence rate and limited therapeutic options for advanced disease. The heterogeneity of bladder cancer necessitates the development of targeted therapies that can address the specific molecular drivers of the disease. In this context, the small molecule inhibitor AST-487 has emerged as a promising investigational agent. This technical guide provides an in-depth exploration of this compound, its mechanism of action in bladder cancer, and detailed protocols for its preclinical evaluation.

This compound is a potent kinase inhibitor, initially investigated for its activity against the FLT3 kinase.[1] However, its therapeutic potential extends to other critical oncogenic drivers. Notably, recent research has illuminated a novel mechanism through which this compound exerts its anti-tumor effects in bladder cancer by targeting the RET proto-oncogene and consequently downregulating the expression of human Telomerase Reverse Transcriptase (hTERT).[2][3] Mutations in the hTERT promoter are common in bladder cancer and are associated with aggressive disease, making this pathway a compelling target for therapeutic intervention.[2][3]

This guide will dissect the RET/hTERT signaling axis as the primary mode of action for this compound in bladder cancer, while also considering its broader kinase inhibitory profile, including its potential effects on the frequently altered Fibroblast Growth Factor Receptor 3 (FGFR3) pathway.[4][5] We will provide detailed, field-proven experimental protocols for assessing the efficacy of this compound in vitro and in vivo, enabling researchers to rigorously evaluate its therapeutic potential.

The Core Mechanism: Targeting the RET/hTERT Axis

The central mechanism of this compound in bladder cancer revolves around its ability to inhibit the RET kinase, a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[2][3] Oncogenic activation of RET, through mutations or rearrangements, can lead to uncontrolled cell proliferation and tumor development.[6][7]

In bladder cancer, the significance of RET inhibition by this compound lies in its downstream effect on hTERT expression.[2][3] hTERT is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells. Elevated hTERT expression, often driven by promoter mutations, is a hallmark of many cancers, including bladder cancer.[2][3]

Research has demonstrated that this compound effectively suppresses both wild-type and mutant promoter-driven hTERT expression in bladder cancer cells.[2][3] This inhibition of the RET kinase pathway disrupts the signaling cascade that leads to hTERT transcription, thereby impeding a critical mechanism of cancer cell survival and proliferation.

Caption: Proposed Signaling Pathway of this compound in Bladder Cancer

Broader Kinase Inhibition Profile of this compound

While the RET/hTERT axis is a key focus, it is crucial to acknowledge that this compound is a multi-kinase inhibitor. It has demonstrated inhibitory activity against other kinases, including FLT3, KDR, c-Kit, and c-Abl, with varying IC50 values.[2][8] This promiscuity suggests that the anti-cancer effects of this compound in bladder cancer may be multifaceted.

Of particular interest is the potential interaction with the FGFR3 pathway. FGFR3 alterations, such as mutations and fusions, are prevalent in a significant subset of bladder cancers and are known oncogenic drivers.[4][9][10] Although the direct inhibitory effect of this compound on FGFR3 in bladder cancer cells requires further specific investigation, its multi-kinase nature warrants consideration of FGFR3 as a potential secondary target.

Preclinical Evaluation of this compound: A Methodological Guide

Rigorous preclinical evaluation is paramount to understanding the therapeutic potential of this compound. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize its efficacy in bladder cancer models.

Caption: Experimental Workflow for Preclinical Evaluation of this compound

In Vitro Assays

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Bladder cancer cell lines (e.g., T24, UM-UC-3)

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

-

-

Protocol:

-

Seed bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

-

Materials:

-

Bladder cancer cells

-

White-walled 96-well plates

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

-

After treatment, equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay).

-

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. hTERT mRNA Expression (Quantitative Real-Time PCR)

This method quantifies the relative expression levels of hTERT mRNA in response to this compound treatment.

-

Materials:

-

Treated and untreated bladder cancer cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for hTERT and a reference gene (e.g., GAPDH, ACTB)

-

-

Protocol:

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for hTERT and the reference gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in hTERT expression in this compound-treated cells compared to control cells.

-

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound.

-

Model:

-

Protocol:

-

Inject bladder cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule.[2] The study that identified this compound as an inhibitor of hTERT expression in bladder cancer used oral gavage.[2]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Presentation and Interpretation

| Bladder Cancer Cell Line | This compound IC50 (µM) | hTERT Promoter Status | Reference |

| UMG12 | 1.3 - 2.5 | Mutant | [18] |

| UWG6 | 1.3 - 2.5 | Wild-Type | [18] |

| UMUC3-CMV-hTERT-GFP | 1.3 - 2.5 | N/A (Engineered) | [18] |

| T24T | 1.3 - 2.5 | Mutant | [18] |

| 5637 | 1.3 - 2.5 | Wild-Type | [18] |

Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines. The IC50 values for this compound in various bladder cancer cell lines demonstrate a consistent anti-proliferative effect, irrespective of the hTERT promoter mutation status.[18]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for bladder cancer, with a well-defined mechanism of action centered on the inhibition of the RET/hTERT signaling axis.[2][3] Its ability to suppress a key driver of cancer cell immortality highlights its potential as a targeted therapy. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and validate the preclinical efficacy of this compound.

Future research should focus on several key areas:

-

Elucidating the role of this compound in inhibiting FGFR3 signaling in bladder cancer: Given the prevalence of FGFR3 alterations, understanding the impact of this compound on this pathway is crucial.

-

Investigating mechanisms of resistance: Identifying potential resistance mechanisms will be vital for the long-term clinical success of this compound.

-

Exploring combination therapies: Evaluating the synergistic effects of this compound with other targeted agents or standard-of-care chemotherapies could lead to more effective treatment strategies.

By leveraging the methodologies outlined in this guide, the scientific community can continue to unravel the full therapeutic potential of this compound and pave the way for its potential clinical translation in the fight against bladder cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET Proto-Oncogene—Not Such an Obvious Starting Point in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. xenograft.org [xenograft.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. mdpi.com [mdpi.com]

NVP-AST487: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of NVP-AST487, a potent multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical architecture, physicochemical properties, mechanism of action, and practical applications of this compound. We will explore its inhibitory profile against key oncogenic kinases, detail its impact on cellular signaling pathways, and provide validated experimental protocols for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

NVP-AST487, also known as AST-487, is a synthetic organic compound belonging to the N,N'-diphenyl urea class of molecules.[1] Its chemical structure is characterized by a central urea moiety linking a trifluoromethyl-substituted phenyl ring and a phenyl ring bearing a 6-(methylamino)pyrimidin-4-yl)oxy group. An ethylpiperazinyl-methyl group is attached to the trifluoromethyl-phenyl ring, contributing to its solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties of NVP-AST487

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea | [2] |

| Synonyms | This compound, NVP-AST-487 | [2][3] |

| CAS Number | 630124-46-8 | [3][4] |

| Molecular Formula | C26H30F3N7O2 | [3][4][5] |

| Molecular Weight | 529.56 g/mol | [3][4][5] |

| Appearance | White to light yellow solid | [6] |

| Solubility | Soluble in DMSO (>26.5 mg/mL) and Ethanol (20 mg/ml). Slightly soluble in Methanol. | [1][2][6] |

| SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | [5] |

| InChIKey | ODPGGGTTYSGTGO-UHFFFAOYSA-N | [3] |

| Melting Point | 162-164°C | [6] |

| Storage | Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Stock solutions can be stored at -20°C or below for several months. | [1][3] |

Mechanism of Action and Kinase Inhibition Profile

NVP-AST487 is a potent inhibitor of multiple protein tyrosine kinases, with primary activity against rearranged during transfection (RET) and FMS-like tyrosine kinase 3 (FLT3).[4][7] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[4]

The inhibitory activity of NVP-AST487 is not limited to RET and FLT3. It also demonstrates significant activity against other kinases, including KDR, c-Kit, and c-Abl.[4][8] This multi-targeted profile suggests its potential therapeutic application in various cancers driven by these aberrant kinase activities.

Table 2: In Vitro Kinase Inhibitory Profile of NVP-AST487

| Kinase Target | IC50 / Ki | Source(s) |

| RET | IC50 = 880 nM | [4] |

| FLT3 | IC50 = 520 nM; Ki = 0.12 µM | [4][8] |

| KDR (VEGFR2) | IC50 = 170 nM | [4] |

| c-Kit | IC50 = 500 nM | [4] |

| c-Abl | IC50 = 20 nM | [4] |

| Flt-4 (VEGFR3) | IC50 = 790 nM | [4] |

The potent inhibition of mutant FLT3, particularly internal tandem duplication (ITD) mutations, makes NVP-AST487 a promising candidate for the treatment of acute myeloid leukemia (AML), where this mutation is a common and poor prognostic indicator.[9] Studies have shown that NVP-AST487 can overcome resistance to other FLT3 inhibitors like PKC412 (midostaurin).[8][9]

Cellular Signaling Pathways and Biological Effects

By inhibiting key kinases, NVP-AST487 disrupts several critical downstream signaling pathways, leading to a range of biological effects including cell cycle arrest and apoptosis.

Inhibition of RET Signaling

In medullary thyroid cancer (MTC) cells with activating RET mutations, NVP-AST487 effectively blocks RET autophosphorylation.[4] This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth and decreased expression of calcitonin, a biomarker for MTC.[4] More recently, the RET kinase pathway has been identified as a novel regulator of mutant human Telomerase Reverse Transcriptase (hTERT) promoter-driven transcription in bladder cancer cells, with NVP-AST487 demonstrating inhibitory effects on hTERT expression.[10][11]

Caption: Inhibition of the RET Signaling Pathway by NVP-AST487.

Inhibition of FLT3 Signaling

In AML cells harboring FLT3-ITD mutations, NVP-AST487 potently inhibits cellular proliferation.[8] This is achieved by blocking the constitutive activation of FLT3 and its downstream targets, such as STAT5.[8] Treatment with NVP-AST487 leads to G1 cell cycle arrest and induction of apoptosis in these cells.[8]

Caption: Inhibition of Mutant FLT3 Signaling in AML by NVP-AST487.

Experimental Protocols

The following protocols are provided as a guide for the use of NVP-AST487 in common in vitro assays.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of NVP-AST487 against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., GST-fusion)

-

Kinase-specific substrate (e.g., poly(Glu, Tyr))

-

NVP-AST487 stock solution (in DMSO)

-

[γ-³²P]ATP or unlabeled ATP and phosphospecific antibodies

-

Kinase reaction buffer

-

EDTA solution

-

PVDF membrane

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare serial dilutions of NVP-AST487 in the kinase reaction buffer.

-

In a reaction tube, combine the purified kinase, the specific substrate, and the diluted NVP-AST487 or vehicle control (DMSO).

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the reaction at the optimal temperature and time for the specific kinase.

-

Terminate the reaction by adding EDTA solution.

-

Spot the reaction mixture onto a PVDF membrane.

-

Wash the membrane extensively with a suitable wash buffer (e.g., 0.5% H₃PO₄).

-

Quantify the incorporated radioactivity using a scintillation counter or detect the phosphorylated substrate by Western blotting using a phosphospecific antibody.

-

Calculate the percentage of inhibition for each NVP-AST487 concentration and determine the IC50 value by linear regression analysis.[12]

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of NVP-AST487 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 cells)

-

Complete cell culture medium

-

NVP-AST487 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of NVP-AST487 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of NVP-AST487 or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][13]

Caption: General Experimental Workflows for In Vitro and Cellular Assays.

In Vivo Studies and Pharmacokinetics

NVP-AST487 has demonstrated significant anti-tumor efficacy in in vivo models. In mice bearing xenografts of mutant FLT3-expressing cells, oral administration of NVP-AST487 led to a prolonged lifespan.[8] Similarly, in xenograft models of MTC, NVP-AST487 caused a dose-dependent inhibition of tumor growth.[1]

Pharmacokinetic studies in mice after a single oral dose of 15 mg/kg revealed a peak plasma concentration (Cmax) of 0.505 µM after 0.5 hours.[4][6] The compound exhibited an oral bioavailability of 9.7% and a terminal elimination half-life of 1.5 hours.[4][6]

Safety and Handling

NVP-AST487 is intended for research use only.[3][4] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, eye protection, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14]

Conclusion

NVP-AST487 is a potent, multi-targeted kinase inhibitor with significant activity against RET and FLT3, among other kinases. Its ability to inhibit key oncogenic signaling pathways has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for cancers such as AML and MTC. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical experimental applications to aid researchers in their investigation of this promising compound.

References

- 1. AST 487 | CAS:630124-46-8 | RET kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. caymanchem.com [caymanchem.com]

- 3. AST487|CAS 630124-46-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C26H30F3N7O2 | CID 11409972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

AST-487 as a c-Kit Inhibitor in Oncology: A Technical Guide

Abstract

AST-487 (also known as NVP-AST487) is a multi-targeted tyrosine kinase inhibitor belonging to the N,N'-diphenyl urea class of compounds. While primarily investigated for its potent inhibitory activity against mutant Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML), this compound also demonstrates significant, albeit secondary, activity against the proto-oncogene c-Kit (CD117). Dysregulation of c-Kit signaling is a critical driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST) and systemic mastocytosis. This technical guide provides a comprehensive overview of this compound from the perspective of its function as a c-Kit inhibitor. We will delve into the established role of c-Kit in oncology, the known biochemical activity of this compound against this receptor, and the broader context of its development. Crucially, this guide also furnishes detailed experimental protocols that serve as a framework for the preclinical evaluation of multi-kinase inhibitors like this compound against c-Kit, addressing the existing gap in publicly available data specific to this application.

The Central Role of c-Kit in Oncogenesis

The c-Kit receptor is a member of the type III receptor tyrosine kinase family, which also includes receptors for platelet-derived growth factor (PDGF), macrophage colony-stimulating factor (M-CSF), and FLT3.[1] Under normal physiological conditions, the binding of its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and differentiation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]

In several cancers, gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the receptor, resulting in uncontrolled cell growth. This oncogenic addiction is the hallmark of approximately 80-85% of Gastrointestinal Stromal Tumors (GISTs) and a majority of systemic mastocytosis cases.[3] Therefore, c-Kit represents a validated and crucial therapeutic target in these diseases.

c-Kit Signaling Pathway and Points of Therapeutic Intervention

The diagram below illustrates the canonical c-Kit signaling cascade and highlights the point of inhibition by ATP-competitive inhibitors like this compound.

References

An In-Depth Technical Guide to Investigating the Off-Target Effects of Ast-487

Abstract